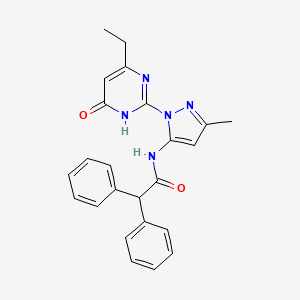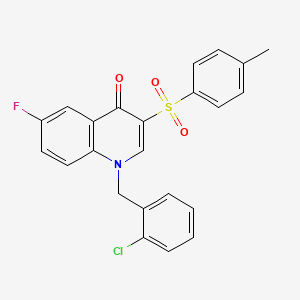
1-(2-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H17ClFNO3S and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : A study focused on synthesizing novel compounds with antimicrobial properties, including variants of quinolin-4(1H)-one. This research indicated that fluoro-substituted coumarin ring compounds exhibited potent antimicrobial activity, suggesting potential applications of similar compounds in antimicrobial treatments (Ansari & Khan, 2017).
Antimicrobial Potency in Derivatives : Another research emphasized the synthesis of new quinoline-based derivatives, showing broad-spectrum antimicrobial potency. This indicates the potential of quinolin-4(1H)-one derivatives in developing new antimicrobial agents (Desai, Rajpara & Joshi, 2012).
Antitumor Activity
Synthesis and Antitumor Activity : A study synthesized and evaluated a compound structurally related to quinolin-4(1H)-one for its antitumor activity. The research suggested that structural modifications of such compounds could enhance their potency as antitumor agents (Zhou et al., 2021).
Antitubercular Potency : Research on 4-hydroxyquinolin-2(1H)-ones revealed that certain derivatives demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (de Macedo et al., 2017).
Chemical Analysis and Synthesis
NMR Study of Halogenated Derivatives : A study conducted NMR analysis on derivatives of quinoline-3-carboxylates, including fluoro and chloro derivatives. This research is significant for understanding the chemical properties and potential applications of similar quinolin-4(1H)-one compounds (Podányi et al., 1996).
Crystal Structure and DFT Study : Research on quinazolin-4(1H)-one compounds involved analyzing their crystal structure and conducting density functional theory (DFT) calculations. This type of study is crucial for understanding the molecular structure and potential applications of quinolin-4(1H)-one derivatives (Deng et al., 2021).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-6-9-18(10-7-15)30(28,29)22-14-26(13-16-4-2-3-5-20(16)24)21-11-8-17(25)12-19(21)23(22)27/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHIKWHZOBAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
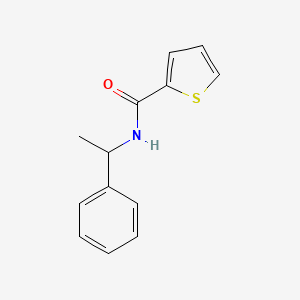
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)

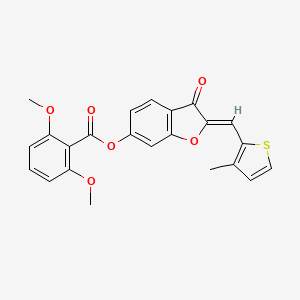
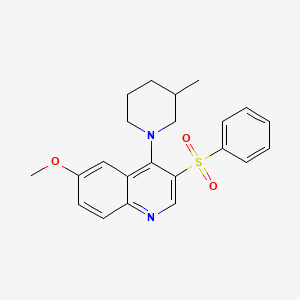
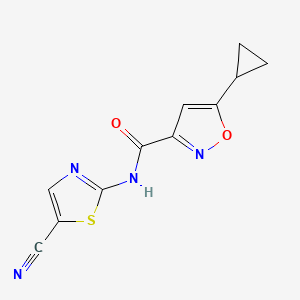
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
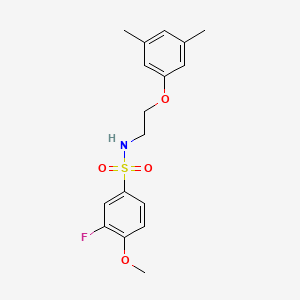
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
